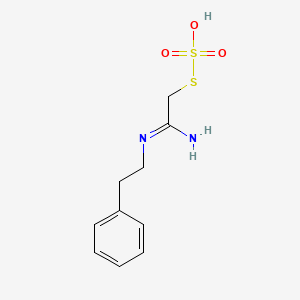
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound known for its unique structure and properties. It contains a thiosulfate group, which is a sulfur-containing functional group, and an imino group, which is a nitrogen-containing functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of a precursor containing the phenylethylamine group with a thiosulfate source. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common reagents used in the synthesis include phenylethylamine, thiosulfate salts, and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is used as a reagent in various synthetic pathways. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and enzymes makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and other biomolecules. The thiosulfate group can form covalent bonds with sulfur-containing amino acids, while the imino group can interact with nitrogen-containing residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfonate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfite
Uniqueness: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of both thiosulfate and imino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and reactivity make it distinct from other similar compounds.
Properties
CAS No. |
90379-22-9 |
|---|---|
Molecular Formula |
C10H14N2O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15) |
InChI Key |
OLQAPEZYUYCCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















